![molecular formula C10H8O3 B2980098 4-Methyl-1-benzofuran-3-carboxylic acid CAS No. 1379192-50-3](/img/structure/B2980098.png)
4-Methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Methyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1379192-50-3 . It has a molecular weight of 176.17 .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The InChI Code for 4-Methyl-1-benzofuran-3-carboxylic acid is 1S/C10H8O3/c1-6-3-2-4-8-9 (6)7 (5-13-8)10 (11)12/h2-5H,1H3, (H,11,12) .Chemical Reactions Analysis
Benzofuran compounds undergo various chemical reactions. For instance, they can undergo a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Scientific Research Applications
- Some substituted benzofurans, including derivatives of 4-Methyl-1-benzofuran-3-carboxylic acid, exhibit significant anticancer effects. For instance, compound 36 demonstrated cell growth inhibition in various cancer cell lines, such as leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) .
- Researchers aim to develop promising compounds with target therapy potential and minimal side effects. Benzofuran derivatives, including 4-Methyl-1-benzofuran-3-carboxylic acid, are investigated for their efficacy in specific cancer types .
- Scientists have synthesized a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds using microwave-assisted synthesis (MWI). These compounds were evaluated for their anticancer activity against human ovarian cancer cells .
- Benzofuran derivatives have been found in natural sources. Understanding their origin and bioactivity is crucial. Researchers explore the relationship between the structures of these compounds and their biological effects .
- Benzofuran derivatives, including 4-Methyl-1-benzofuran-3-carboxylic acid, hold promise as potential drug candidates. Their unique chemical properties make them attractive for further investigation .
- Researchers study the effects of benzofuran derivatives on cellular processes, signaling pathways, and molecular targets. These studies contribute to our understanding of their therapeutic potential .
Anticancer Activity
Targeted Therapy Development
Chemical Synthesis
Natural Product Sources
Drug Prospects
Biological Studies
Safety and Hazards
Future Directions
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
4-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXHHAOWBYGNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-benzofuran-3-carboxylic acid | |
CAS RN |
1379192-50-3 |
Source
|
Record name | 4-methyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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